N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
Description
This compound features a multi-heterocyclic scaffold combining a pyrido[1,2-c]pyrimidinone core with a 1,2,4-oxadiazole substituent and a 2-chloro-4-methylphenylacetamide side chain. The 2-chloro-4-methylphenyl group may influence lipophilicity and receptor binding specificity, as chlorine and methyl substituents often modulate steric and electronic properties in medicinal chemistry .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-11-6-7-14(13(21)9-11)23-16(27)10-26-19(28)17(18-22-12(2)30-24-18)15-5-3-4-8-25(15)20(26)29/h6-7,9H,3-5,8,10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZGZEIZACQRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of a chloro group and a pyrido[1,2-c]pyrimidine moiety is particularly noteworthy as these structural elements are often associated with enhanced pharmacological properties.
Research into the mechanisms of action of this compound indicates that it may interact with various biological targets. For instance:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : The presence of oxadiazole and pyrimidine rings suggests potential interaction with receptor systems such as the glutamate receptors or GABA receptors.
Anticancer Activity
Several studies have reported on the anticancer properties of similar compounds within the same structural class. For example:
- Cell Line Studies : Compounds with related structures have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | HCT-116 | 36 | Apoptosis induction |
| Example B | HeLa | 34 | Caspase activation |
| Example C | MCF-7 | 69 | Cell cycle arrest |
Cytotoxicity and Apoptosis
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through:
- Phosphatidylserine Translocation : This is a hallmark of early apoptosis observed via flow cytometry.
- Caspase Activation : Increased caspase activity correlates with enhanced apoptotic rates in treated cells .
Case Studies
A notable study focused on a series of pyrido[1,2-c]pyrimidine derivatives similar to this compound. These compounds were tested for their ability to inhibit tumor growth in xenograft models. Results indicated significant tumor regression at doses correlating with in vitro cytotoxicity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:
- Metabolic Stability : Similar compounds have shown varying degrees of metabolic stability when tested against human liver microsomes .
- Toxicological Assessment : Initial toxicity studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to confirm these findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
- Structural Difference : The phenyl group is substituted at the para-position with chlorine (vs. ortho-chloro and para-methyl in the target compound).
- Absence of the para-methyl group could decrease lipophilicity (clogP reduced by ~0.5 units), affecting membrane permeability.
- Synthetic Pathway: Similar to the target compound, involving cyclization of pyrimidinone precursors and oxadiazole formation via nitrile oxide cycloaddition.
N-(4-Chloro-2-methylphenyl)-2-[(4-allyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structural Difference: Replaces the pyrido-pyrimidinone core with a triazole-thioether linkage and introduces a pyridinyl substituent.
- Implications: The triazole-thioether group may improve solubility due to sulfur’s polarizability but could reduce metabolic stability compared to the oxadiazole .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural Difference: Features a dihydropyrimidinone core with a thioether linkage and dichlorophenyl group.
- The thioether linkage may confer higher reactivity (e.g., susceptibility to oxidation) compared to the oxadiazole in the target compound .
Data Table: Structural and Property Comparison
*clogP values estimated via ChemDraw® software.
Research Findings and Pharmacological Implications
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound exhibits superior metabolic stability compared to triazole derivatives, as oxadiazoles resist enzymatic degradation in hepatic microsomes .
- Chlorophenyl Positioning : Ortho-chloro substitution (target compound) may enhance target selectivity by avoiding off-target interactions observed with para-chloro analogs in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
